Cas no 951993-68-3 (6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide)

6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-fluoro-4-hydroxy-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-3-carboxamide
- 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide
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- インチ: 1S/C15H13FN4O2S/c1-7(2)14-19-20-15(23-14)18-13(22)10-6-17-11-4-3-8(16)5-9(11)12(10)21/h3-7H,1-2H3,(H,17,21)(H,18,20,22)
- InChIKey: UZYRIGVXVWRKDW-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(F)=CC=2)C(O)=C(C(NC2=NN=C(C(C)C)S2)=O)C=1
6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3367-0104-15mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-20mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-50mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-25mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-10mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-30mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-10μmol |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-1mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-4mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3367-0104-40mg |
6-fluoro-4-hydroxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide |
951993-68-3 | 90%+ | 40mg |
$140.0 | 2023-04-26 |
6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide 関連文献
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamideに関する追加情報
Introduction to 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide (CAS No. 951993-68-3) and Its Emerging Applications in Chemical Biology
The compound 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide (CAS No. 951993-68-3) represents a fascinating molecular entity that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its intricate structural framework comprising a quinoline scaffold fused with a thiadiazole ring, exhibits a unique combination of chemical and biological properties that make it a promising candidate for further exploration.
At the heart of this compound's appeal lies its multifaceted structure, which integrates several pharmacophoric elements known to interact with biological targets. The presence of a fluoro substituent at the 6-position of the quinoline ring is particularly noteworthy, as fluorine atoms are frequently employed in medicinal chemistry to modulate metabolic stability, binding affinity, and overall pharmacological activity. Similarly, the hydroxy group at the 4-position introduces a polar moiety that can enhance solubility and interactions with biological receptors. The N-5-(propan-2-yl) side chain adds an additional layer of complexity, potentially influencing both the compound's solubility and its ability to engage with specific protein targets.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to systematically evaluate the biological potential of such complex molecules. The structural motifs present in 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide suggest potential applications in multiple therapeutic areas. For instance, the thiadiazole core is well-documented for its antimicrobial and anti-inflammatory properties, while the quinoline scaffold is widely recognized for its role in antimalarial and anticancer agents. The combination of these features makes this compound an intriguing candidate for developing novel therapeutic strategies.
In particular, the fluoro substituent has been extensively studied for its ability to enhance drug-like properties such as lipophilicity and metabolic stability. This modification often leads to improved pharmacokinetic profiles, which are critical for the success of any drug candidate. Furthermore, the hydroxy group can serve as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as enzymes or receptors. These features collectively contribute to the compound's potential as a lead molecule in drug discovery efforts.
The N-5-(propan-2-yl) side chain further enriches the compound's structural diversity, allowing for fine-tuning of its biological activity through structural modifications. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact binding affinity and selectivity. By leveraging computational tools such as molecular docking and virtual screening, researchers can rapidly identify derivatives of 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide that exhibit enhanced potency or reduced toxicity.
Emerging research indicates that this compound may hold promise in addressing challenging therapeutic targets. For example, studies have suggested that quinoline derivatives can modulate pathways involved in cancer progression by inhibiting key enzymes or disrupting protein-protein interactions. The thiadiazole moiety further enhances this potential by contributing to anti-inflammatory effects, which are often observed in compounds targeting cancer-related inflammatory processes. Together, these properties make 6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-yliquinolinecarboxamide (CAS No. 951993683) a compelling candidate for further investigation.
Moreover,the synthesis of this compound exemplifies the growing sophistication of modern organic chemistry techniques. The construction of its complex heterocyclic framework requires precise control over reaction conditions and reagent selection to ensure high yield and purity. Advances in synthetic methodologies have made it increasingly feasible to produce such intricate molecules on a scalable basis, opening up new possibilities for their application in drug discovery programs.
The integration of cutting-edge technologies into synthetic chemistry has also enabled researchers to explore novel derivatives of this compound more efficiently than ever before. Techniques such as flow chemistry and continuous manufacturing allow for rapid iteration of synthetic routes while maintaining high reproducibility—a critical factor when developing new therapeutics.
In conclusion,6-fluoro 4-hydroxy N 5 (propan 2 yl) 1 3 4 thiadiazol 2 ylquinoline 3 carboxamide(CAS No .951993683) stands out as an exciting molecular entity with significant potential across multiple therapeutic areas . Its unique structural features , combined with recent advances in computational biology , make it an attractive target for further research . As our understanding of its biological activity grows , so too will our ability to harness its potential for developing novel treatments that address unmet medical needs .
951993-68-3 (6-fluoro-4-hydroxy-N-5-(propan-2-yl)-1,3,4-thiadiazol-2-ylquinoline-3-carboxamide) 関連製品
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